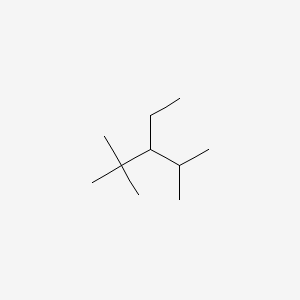

3-Ethyl-2,2,4-trimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

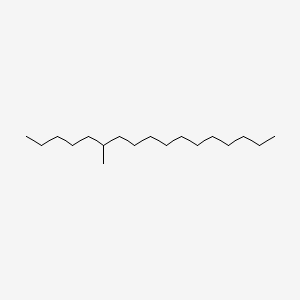

3-Ethyl-2,2,4-trimethylpentane is an organic compound with the molecular formula C10H22 . It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrofluoric acid .

Industrial Production Methods: In industrial settings, this compound is produced through the dimerization of isobutylene followed by hydrogenation. The dimerization process uses an Amberlyst catalyst to produce a mixture of iso-octenes, which are then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,2,4-trimethylpentane primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in halogenation reactions, where halogens such as chlorine or bromine are added to the molecule .

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Typically involves the use of halogens (Cl2, Br2) and light or heat as a catalyst.

Major Products Formed:

Combustion: Produces carbon dioxide and water.

Halogenation: Forms various halogenated derivatives depending on the reaction conditions.

Scientific Research Applications

3-Ethyl-2,2,4-trimethylpentane is used in various scientific research applications, including:

Chemistry: As a reference compound in gas chromatography and mass spectrometry.

Biology: Studying the metabolic pathways of branched alkanes in microorganisms.

Medicine: Investigating its potential as a solvent in pharmaceutical formulations.

Industry: Used as a standard reference fuel for octane ratings due to its high antiknock properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2,4-trimethylpentane is primarily related to its physical properties rather than specific biochemical interactions. In combustion engines, it acts as a fuel component that resists knocking, thereby improving engine performance . The molecular structure allows for efficient combustion, leading to the production of energy.

Comparison with Similar Compounds

2,2,4-Trimethylpentane (Isooctane): Another isomer of octane, known for its use in octane rating scales.

2,3,4-Trimethylpentane: An isomer with similar physical properties but different structural arrangement.

Uniqueness: 3-Ethyl-2,2,4-trimethylpentane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high resistance to knocking makes it particularly valuable in fuel applications .

Properties

CAS No. |

52897-18-4 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-2,2,4-trimethylpentane |

InChI |

InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3 |

InChI Key |

VLIZIVHXZXQRDE-UHFFFAOYSA-N |

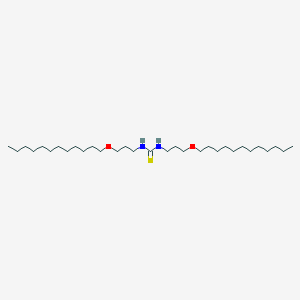

Canonical SMILES |

CCC(C(C)C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)